5-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a furopyrimidine dione derivative characterized by a fused furan ring at the pyrimidine core. Key structural features include:
- 1,3-Dimethyl groups: Enhance steric stability and lipophilicity.
- 5-(2,3-Dimethoxyphenyl) moiety: Introduces electron-donating methoxy groups, influencing electronic distribution and receptor binding.
Properties
IUPAC Name |
6-anilino-5-(2,3-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-24-20(26)17-16(14-11-8-12-15(28-3)18(14)29-4)19(23-13-9-6-5-7-10-13)30-21(17)25(2)22(24)27/h5-12,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHSYHZFKFOBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,3-Dimethoxyphenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furo[2,3-d]pyrimidine core. Various methodologies can be employed, including cyclization reactions and condensation techniques. The compound's structure includes functional groups that are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of furo[2,3-d]pyrimidines. In particular, compounds similar to this compound have been evaluated against various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
- A study assessed the cytotoxic activity of synthesized thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line.
- The results indicated that several compounds exhibited significant inhibitory effects with IC50 values ranging from 27.6 μM to above 50 μM.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 27.6 | Induces apoptosis via mitochondrial pathway |
| Compound B | 29.3 | Inhibits cell proliferation through cell cycle arrest |
| Compound C | >50 | Modulates signaling pathways related to cancer progression |
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by this compound and its analogs. Research has shown that certain derivatives possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Evaluation
- A series of furochromone derivatives were synthesized and tested for their antimicrobial efficacy.
- The findings suggested that these compounds demonstrated potent activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 25 μg/mL |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
- Phenylamino Group : This moiety is crucial for interactions with protein targets involved in cancer progression and microbial resistance.
- Furo[2,3-d]pyrimidine Core : This scaffold is known for its diverse pharmacological activities and serves as a pivotal structure in drug design.
Comparison with Similar Compounds
Core Structure Variations
Substituent Analysis
Key Research Findings and Implications
- Synthetic Flexibility : Alkylation strategies used in (e.g., benzyl chlorides) could be applied to the target compound to optimize solubility or activity .
- Activity Gaps: Unlike ’s antifungal derivatives, the target’s phenylamino group may shift activity toward anticancer or anti-inflammatory pathways, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
